molecular formula C21H15ClO3 B11149312 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11149312
M. Wt: 350.8 g/mol
InChI Key: SRBKLRCJHJOPHU-UHFFFAOYSA-N
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Description

3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is an organic compound belonging to the class of chromenes This compound is characterized by the presence of a chlorobenzyl group attached to a benzochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of 2-chlorobenzyl chloride with 1-methyl-6H-benzo[c]chromen-6-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
  • 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one hydrate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorobenzyl group and benzochromenone core make it a versatile compound for various applications .

Properties

Molecular Formula

C21H15ClO3

Molecular Weight

350.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methoxy]-1-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H15ClO3/c1-13-10-15(24-12-14-6-2-5-9-18(14)22)11-19-20(13)16-7-3-4-8-17(16)21(23)25-19/h2-11H,12H2,1H3

InChI Key

SRBKLRCJHJOPHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4Cl

Origin of Product

United States

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